molecular formula C14H16N2O2S2 B2945780 (E)-N-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-4-ylmethyl)ethenesulfonamide CAS No. 1241690-11-8

(E)-N-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-4-ylmethyl)ethenesulfonamide

Cat. No. B2945780
CAS RN: 1241690-11-8
M. Wt: 308.41
InChI Key: KAASMWHUEFRISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-4-ylmethyl)ethenesulfonamide is a chemical compound that has attracted significant attention from researchers due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that has been shown to exhibit promising biological activity against various diseases. In

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

A study described the synthesis of novel derivatives related to celecoxib, showing that these compounds, including variations of the given chemical structure, exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).

Antioxidant and Anticancer Activities

The derivatives of the compound were evaluated for their antioxidant and anticancer activities. One particular derivative was found to show promising results against 60 human tumor cell lines, highlighting its potential as a therapeutic agent with both antioxidant and anticancer properties (Ş. Küçükgüzel et al., 2013).

Anti-HCV Activity

Certain derivatives displayed modest inhibition of HCV NS5B RNA-dependent RNA polymerase (RdRp) activity, suggesting a potential therapeutic application for treating hepatitis C virus (HCV) infections (Ş. Küçükgüzel et al., 2013).

Photodynamic Therapy for Cancer Treatment

The compound and its derivatives have also been explored for their photophysical and photochemical properties, showing significant potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy. The high singlet oxygen quantum yield and good fluorescence properties of these compounds make them suitable candidates for such applications (M. Pişkin et al., 2020).

Antimicrobial Activities

In addition to the aforementioned applications, derivatives incorporating the sulfonamide moiety have been synthesized and tested for their antimicrobial activities against various bacterial and fungal strains. These studies have shown that certain derivatives exhibit potent antimicrobial activities, providing a pathway for the development of new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

properties

IUPAC Name

(E)-N-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-4-ylmethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-12-3-5-13(6-4-12)7-8-20(17,18)16(2)9-14-10-19-11-15-14/h3-8,10-11H,9H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAASMWHUEFRISE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N(C)CC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(C)CC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(4-methylphenyl)-N-[(1,3-thiazol-4-yl)methyl]ethene-1-sulfonamide

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